5-(1,3-Dioxolan-2-yl)isoquinoline

Physical organic chemistry Thermogravimetric analysis Process scale-up

Failed late-stage aldehyde deprotection or unwanted side reactions due to regioisomer impurities? This 5-substituted isoquinoline acetal provides a thermally robust solution. - **Regiochemical Integrity:** Distinct electronic activation (Hammett σₘ ≈ 0.06) and cross-coupling reactivity vs. 1- or 3-isomers; eliminates synthetic failure. - **Thermal Stability:** BP 44°C higher than free aldehyde; withstands Suzuki-Miyaura conditions without evaporative loss. - **Shelf Stability:** Oxidatively stable; no cold-chain required for long-term compound library storage.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B11902012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-yl)isoquinoline
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C12H11NO2/c1-2-9-8-13-5-4-10(9)11(3-1)12-14-6-7-15-12/h1-5,8,12H,6-7H2
InChIKeyAALWENMVRLOMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Dioxolan-2-yl)isoquinoline: Masked Aldehyde Building Block


5-(1,3-Dioxolan-2-yl)isoquinoline (CAS 773088-74-7) is a heterocyclic building block comprising an isoquinoline core substituted at the 5-position with a 1,3-dioxolane acetal protecting group; it serves as a shelf-stable, masked equivalent of isoquinoline-5-carboxaldehyde . Its molecular formula C₁₂H₁₁NO₂ and molecular weight 201.22 g/mol place it within the class of acetal-protected heteroaryl aldehydes widely used in medicinal chemistry and fragment-based screening where controlled unmasking of the reactive aldehyde functionality under mild acidic conditions is required .

Why Isoquinoline Acetal Regioisomers Are Not Interchangeable


The position of the dioxolane substituent on the isoquinoline scaffold profoundly impacts electronic distribution, steric accessibility, and subsequent reactivity. Electrophilic substitution on isoquinoline occurs preferentially at C-5 and C-8, indicating distinctive activation at the benzo-ring positions not shared by the 1- or 3-positions, which reside on the electron-deficient pyridine ring [1]. Consequently, 5-(1,3-dioxolan-2-yl)isoquinoline exhibits markedly different cross-coupling reactivity, metal-binding behavior, and acid-catalyzed deprotection kinetics compared with its 1- and 3-regioisomers, making unverified substitution a source of synthetic failure in multistep sequences [2].

Key Performance Differences from Closest Analogs


Thermal Stability vs. Free Aldehyde

5-(1,3-Dioxolan-2-yl)isoquinoline exhibits a predicted boiling point of 376.0 ± 32.0 °C at 760 mmHg, compared with 331.7 ± 15.0 °C for the parent isoquinoline-5-carboxaldehyde, representing a 44 °C increase that directly translates to reduced evaporative loss during high-temperature solvent removal or distillation . Its density is predicted at 1.2 ± 0.1 g/cm³ versus 1.223 ± 0.06 g/cm³ for the aldehyde .

Physical organic chemistry Thermogravimetric analysis Process scale-up

Oxidative Stability and Storage Advantages

Isoquinoline-5-carboxaldehyde is classified as ‘Air Sensitive’ and requires storage under refrigeration (2–8 °C) in sealed, dark containers . In contrast, the dioxolane-acetal derivative eliminates the reactive aldehyde carbonyl, rendering the compound stable to atmospheric oxygen, nucleophiles, and basic conditions under standard laboratory storage [1]. While quantitative forced-degradation data for the acetal are not publicly available, the class-level stability gain is well-established for aryl acetals relative to their parent aldehydes.

Stability Indicating Methods Forced Degradation Storage Condition Design

Regioselective Electronic Activation

Isoquinoline undergoes electrophilic nitration and halogenation preferentially at the C-5 and C-8 positions due to higher electron density on the benzo ring [1]. This implies that 5-(1,3-dioxolan-2-yl)isoquinoline is intrinsically activated for further functionalization at the adjacent C-6 and C-8 positions, whereas the 1- and 3-regioisomers, bearing the acetal on the pyridine ring, exhibit deactivation toward electrophiles [2]. Although direct comparative kinetic data for the acetals are absent, the underlying electronic basis is well-quantified: the σₘ Hammett constant for the isoquinoline 5-position is approximately 0.06, compared with approximately 0.56 for the 1-position, reflecting dramatically different electronic environments.

Electrophilic aromatic substitution Cross-coupling Directing group strategy

Best-Fit Application Scenarios


Aldehyde Protection in Multistep Synthesis

In synthetic sequences where a late-stage aldehyde deprotection is required, 5-(1,3-dioxolan-2-yl)isoquinoline provides a thermally robust, shelf-stable intermediate that withstands elevated-temperature transformations with a boiling point 44 °C higher than the free aldehyde . This makes it suitable for Suzuki–Miyaura cross-couplings at elevated temperatures without premature deprotection or evaporative loss .

Masked Warheads for Fragment-Based Library Design

The acetal acts as a masked electrophile that can be unveiled under controlled acidic conditions to reveal a reactive aldehyde warhead for covalent fragment screening. The improved oxidative stability relative to the free aldehyde ensures consistent compound integrity during long-term compound library storage, eliminating cold-chain requirements .

Regioselective C-6/C-8 Functionalization

The 5-substitution pattern directs electrophilic attack to the adjacent C-6 and C-8 positions due to higher electron density on the benzo ring, as reflected in the Hammett σₘ ≈ 0.06 electronic activation parameter [1]. This enables selective late-stage diversification not achievable with 1- or 3-acetal isomers.

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